molecular formula C9H8N2O B2541051 5-phenylisoxazol-3-amine CAS No. 6455-31-8

5-phenylisoxazol-3-amine

Cat. No.: B2541051
CAS No.: 6455-31-8
M. Wt: 160.176
InChI Key: YZEWHEPWBIADPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenylisoxazol-3-amine: is a heterocyclic compound with the molecular formula C9H8N2O . It is part of the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-phenylisoxazol-3-amine typically involves the cyclization of benzoylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a mixture of ethanol and water at elevated temperatures (around 80°C). After the reaction, the mixture is acidified with hydrochloric acid, and the product is extracted and purified .

Industrial Production Methods:

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

5-Phenylisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions include various substituted isoxazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

5-Phenylisoxazol-3-amine has been investigated for its potential therapeutic applications. Its derivatives have shown promise in various biological activities:

  • Antimicrobial Activity : Research indicates that isoxazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds derived from isoxazole structures have been tested against a range of bacterial strains, demonstrating significant inhibitory effects .
  • Antioxidant Properties : A study highlighted the antioxidant capabilities of certain isoxazole derivatives. These compounds were evaluated using models such as Caenorhabditis elegans and human fibroblasts, showing that some derivatives exhibited superior antioxidant activity compared to established antioxidants like quercetin .
  • Anti-inflammatory Effects : Isoxazole compounds have been linked to anti-inflammatory properties. The modulation of inflammatory pathways could make this compound a candidate for developing anti-inflammatory drugs .

Synthetic Applications

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Novel Compounds : The compound can be utilized in the synthesis of various heterocyclic compounds, enhancing the diversity of chemical libraries for drug discovery. Its reactivity allows for the formation of complex structures through various coupling reactions .
  • Intermediate in Drug Development : As a synthetic intermediate, this compound can be transformed into more complex molecules that may have enhanced pharmacological profiles. This aspect is crucial for the development of new therapeutic agents targeting specific diseases .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities such as thermal stability or chemical resistance. Research into polymer composites containing isoxazole units suggests improved mechanical properties and thermal behavior .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Chondrogianni et al. (2014)Synthesis via Microwave IrradiationDeveloped a method for synthesizing 3,5-disubstituted isoxazoles with significant antioxidant properties .
Tiwari et al. (2021)Regioselective SynthesisReported on the synthesis of glyco-conjugates linked to isoxazole structures, indicating potential for drug development .
Phenylisoxazole Derivatives StudyBiological ActivityShowed broad-spectrum antimicrobial activity among synthesized derivatives .

Comparison with Similar Compounds

  • 4-Phenylisoxazol-5-amine
  • 4-Methyl-3-phenylisoxazol-5-amine
  • 3-Phenylisoxazol-5-ol
  • 5-Phenylisoxazole
  • 3-Phenylisoxazole
  • Ethyl 5-phenylisoxazole-3-carboxylate
  • 5-(Bromomethyl)-3-phenylisoxazole
  • 3-(5-Phenylisoxazol-3-yl)propanoic acid
  • (3-Phenylisoxazol-5-yl)methanol

Comparison:

Compared to its analogs, 5-phenylisoxazol-3-amine is unique due to its specific substitution pattern on the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its derivatives often exhibit enhanced biological activity and stability, making them suitable for drug development and material science .

Biological Activity

5-Phenylisoxazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological efficacy, and potential applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylhydrazine with an appropriate isocyanate or through cyclization methods involving hydroxylamine derivatives. Recent advancements have demonstrated various synthetic routes, including metal-free methods that enhance yield and reduce environmental impact .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Enzyme Inhibition :
    • α-Amylase and α-Glucosidase Inhibition : Compounds derived from this compound have shown promising results as dual inhibitors of α-amylase and α-glucosidase, which are critical targets in managing diabetes. For instance, a derivative exhibited an IC50 value of 16.4 μM for α-amylase and 31.6 μM for α-glucosidase .
    CompoundIC50 (μM)Target Enzyme
    5h16.4α-Amylase
    5h31.6α-Glucosidase
    Acarbose24.0α-Amylase
    Acarbose49.3α-Glucosidase
  • Antitubercular Activity :
    • Recent studies have explored the antitubercular properties of isoxazole derivatives, including those based on this compound. Compounds synthesized showed moderate activity against Mycobacterium tuberculosis, with MIC values ranging from 0.34 to 0.41 μM compared to the standard drug isoniazid (MIC = 0.91 μM) .
  • Histone Deacetylase (HDAC) Inhibition :
    • Isoxazole compounds have been investigated for their potential as HDAC inhibitors, which are crucial in cancer therapy for regulating gene expression and inducing apoptosis in cancer cells .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound derivatives and their target enzymes:

  • Binding Energies :
    • The binding energies calculated during docking studies indicate strong interactions with active sites of enzymes like α-amylase and α-glucosidase, supporting the observed inhibitory activities .
  • Interaction Profiles :
    • Notable interactions include hydrogen bonds and π–π stacking with key amino acid residues in the enzyme active sites, which are critical for the stability and efficacy of the compounds .

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Dual Enzyme Inhibitors :
    • In a study evaluating various phenylisoxazole derivatives, compound 5h was identified as a potent dual inhibitor with significant enzyme inhibition profiles, suggesting its utility in diabetes management .
  • Antitubercular Efficacy :
    • The synthesized isoniazid derivatives based on phenylisoxazole showed enhanced activity against resistant strains of tuberculosis, indicating the potential for developing new antitubercular agents .

Properties

IUPAC Name

5-phenyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEWHEPWBIADPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6455-31-8
Record name 5-phenyl-1,2-oxazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxylamine sulfate (2.5 g, 30.3 mmol) is added to a stirred solution of 3-oxo-3-phenylpropanenitrile (4 g, 27.6 mmol) and NaOH (1.27 g, 31.7 mmol) in H2O (25 mL)/EtOH (25 mL). The mixture is stirred at rt and then heated to 80° C. for 22 h. At this point, conc. HCl (3.39 ml, 41.3 mmol) is added and the mixture heated at 80° C. for an additional 2 h. It is then basified to pH 10 and extracted with EtOAc to give 5-phenyl-isoxazol-3-ylamine. MS (ESI) m/z 161.2 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.39 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-oxo-3-phenylpropanenitrile (1.5 g, 10.3 mmol) and NaOH (452 mg, 11.3 mmol) in water (10 mL)/EtOH (10 mL) was added hydroxylamine hydrochloride (785 mg, 11.3 mmol). The mixture was stirred at 80° C. for overnight. At this point, conc. HCl (1.3 mL, 15.5 mmol) was added and the resulting mixture was heated at 80° C. for 2 h. It was then basified to pH 10 and extracted with ethyl acetate. The combined extract was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with ethyl acetate/petroleum ether (1:50 to 1:10) to afford 299a as a yellow solid (1.1 g, 68%). MS-ESI: [M+H]+ 161.3.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
452 mg
Type
reactant
Reaction Step One
Quantity
785 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Yield
68%

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-phenyl-2-propyne-nitrile (1.27 g, 0.01 mol, Step A) in EtOH (20 mL) was added at RT hydroxylamine hydrochloride (3.5 g, 0.05 mol) followed by 10% NaOH (28 mL). The exothermic reaction was stirred at RT 24 h, then diluted with H2O. The resulting precipitate was filtered off, washed with H2O and dried over P2O5 to afford 3-amino-5-phenylisoxazole as a white crystalline solid.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.